
2,2'-Dibromo-3,3',4,4',5,5',6,6'-octamethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl is an organic compound characterized by the presence of two bromine atoms and eight methyl groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl typically involves the bromination of 3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2,2’-positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted biphenyl derivatives, while oxidation with potassium permanganate can produce hydroxylated biphenyl compounds.
Applications De Recherche Scientifique
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of brominated biphenyls with biological systems, including their potential effects on enzymes and cellular processes.
Medicine: Research into the pharmacological properties of brominated biphenyls may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism by which 2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or cellular receptors, potentially affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Dibromo-4,4’,5,5’-tetramethyl-1,1’-biphenyl
- 2,2’-Dibromo-3,3’,5,5’,6,6’-hexamethyl-1,1’-biphenyl
- 2,2’-Dibromo-3,3’,4,4’,5,5’-hexamethyl-1,1’-biphenyl
Uniqueness
2,2’-Dibromo-3,3’,4,4’,5,5’,6,6’-octamethyl-1,1’-biphenyl is unique due to the presence of eight methyl groups, which can influence its chemical reactivity and physical properties. The high degree of methylation can lead to increased steric hindrance, affecting the compound’s interactions with other molecules and its behavior in various chemical reactions.
Propriétés
Numéro CAS |
586410-75-5 |
|---|---|
Formule moléculaire |
C20H24Br2 |
Poids moléculaire |
424.2 g/mol |
Nom IUPAC |
1-bromo-2-(2-bromo-3,4,5,6-tetramethylphenyl)-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C20H24Br2/c1-9-11(3)15(7)19(21)17(13(9)5)18-14(6)10(2)12(4)16(8)20(18)22/h1-8H3 |
Clé InChI |
MUZNXTJEMJNZKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C2=C(C(=C(C(=C2Br)C)C)C)C)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


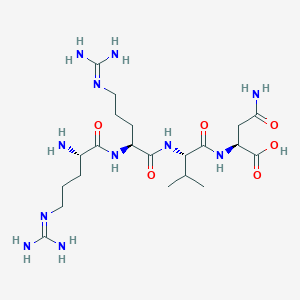
![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)
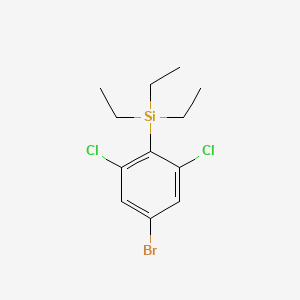

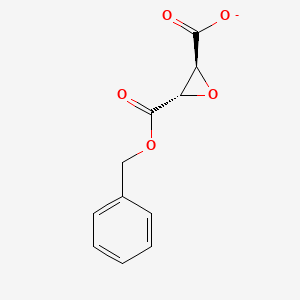
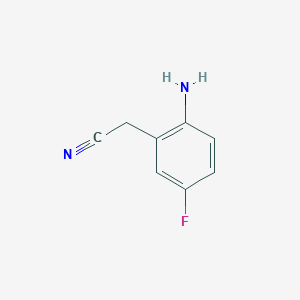
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
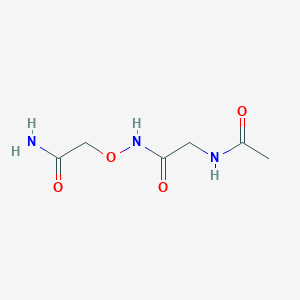
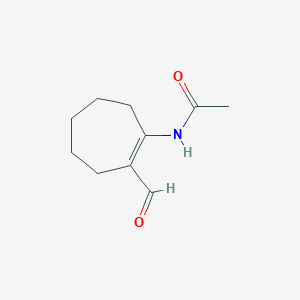
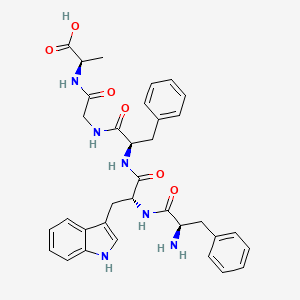


![Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12585397.png)
